molecular formula C15H19NO4 B1528398 trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid CAS No. 1269757-29-0

trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B1528398
CAS No.: 1269757-29-0
M. Wt: 277.31 g/mol
InChI Key: SOYXQVSBDHHRLV-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Conformational Studies

Research on partially saturated heterocycles, including benzoxazines and benzoxazinones, involves the use of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid and its derivatives. These compounds are essential in the preparation and conformational study of such heterocycles, providing insights into their preferred conformers and stereochemistry, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry and materials science (Bernáth et al., 1985).

Organic Synthesis

In the realm of organic synthesis, this chemical serves as a key intermediate in the creation of new tetrahydroisoquinolinones. These compounds incorporate fragments of pharmacological interest, making them valuable for drug development and the study of biological activity. This application demonstrates the compound's versatility in synthesizing molecules with potential therapeutic uses (Kandinska et al., 2006).

Enzymatic Polymerization

The compound is also explored in the enzymatic ring-opening copolymerization processes, illustrating its utility in polymer science. Specifically, it's used in creating aliphatic polycarbonates with pendant carboxylic acid groups, showcasing its role in developing materials with functional properties for potential applications in biodegradable plastics, coatings, and biomedical devices (Al-Azemi et al., 2000).

Mechanism of Action

Properties

IUPAC Name

(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQVSBDHHRLV-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.